molecular formula C12H12FIO B2825912 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-73-2

1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2825912
CAS No.: 2287299-73-2
M. Wt: 318.13
InChI Key: MIGYPYGUBASCCW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties The incorporation of fluorine and iodine atoms into the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure scalability and efficiency. Continuous flow processes allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the compound, enhancing its binding affinity to target proteins . The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-methoxyphenyl)-3-chlorobicyclo[1.1.1]pentane
  • 1-(2-Fluoro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(2-Fluoro-4-methoxyphenyl)-3-methylbicyclo[1.1.1]pentane

Uniqueness: 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms. The fluorine atom enhances the compound’s electronic properties, while the iodine atom provides a site for further functionalization through substitution reactions . This combination of properties makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYPYGUBASCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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